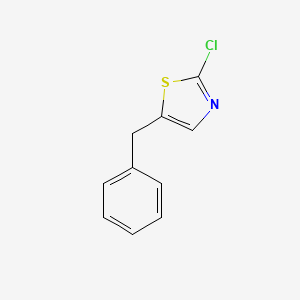
5-Benzyl-2-chlorothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-chlorothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-chlorothiazole typically involves the reaction of benzyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of 5-benzyl-2-aminothiazole or 5-benzyl-2-thiolthiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-benzylthiazolidine.
Aplicaciones Científicas De Investigación
5-Benzyl-2-chlorothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-chlorothiazole involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorothiazole: Lacks the benzyl group, making it less hydrophobic.
5-Benzyl-2-aminothiazole: Contains an amino group instead of chlorine, altering its reactivity.
5-Benzyl-2-thiolthiazole: Contains a thiol group, which can form disulfide bonds.
Uniqueness
5-Benzyl-2-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and chlorine groups enhances its lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8ClNS |
|---|---|
Peso molecular |
209.70 g/mol |
Nombre IUPAC |
5-benzyl-2-chloro-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
VZGVVXHZFLEDTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CN=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
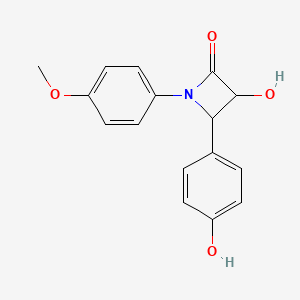
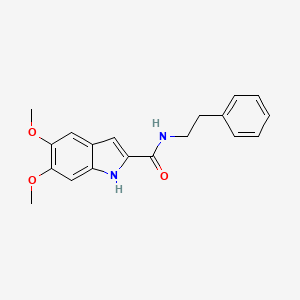
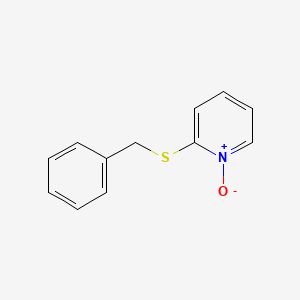
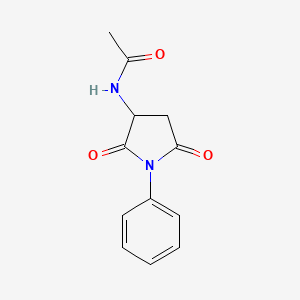

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
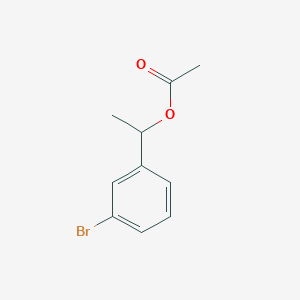
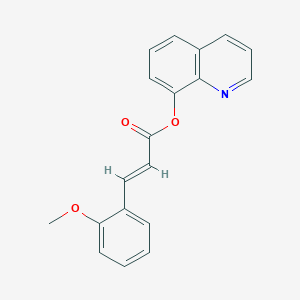
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

